Lysozyme C
Description
Historical Context and Significance in Enzymology Research
The journey of Lysozyme (B549824) C research began in 1922 with the serendipitous discovery by Sir Alexander Fleming, who would later discover penicillin. lysobact.basciencehistory.org Fleming observed that a substance in his own nasal mucus could dissolve, or lyse, certain bacteria. lysobact.ba He named this substance "lysozyme," a combination of "lysis" (dissolution) and "enzyme." lysobact.ba This discovery predated his famous discovery of penicillin in 1928. lysobact.basciencehistory.org Fleming's initial research, published in 1922, detailed the presence of this bacteriolytic agent in various human tissues and secretions, including tears, saliva, and blood serum. lysobact.banobelprize.orgbmrb.io
Lysozyme C, particularly hen egg-white lysozyme (HEWL), holds a distinguished place in the history of enzymology. It was the first enzyme to have its three-dimensional structure elucidated through X-ray diffraction methods by David Chilton Phillips and his team in 1965. creative-enzymes.comwikipedia.org This landmark achievement provided the first detailed view of an enzyme's active site and paved the way for understanding enzyme function at a molecular level. wikipedia.org Furthermore, this compound was the first enzyme for which a specific, detailed mechanism of catalytic action was proposed, based on its structure. wikipedia.org It was also the first enzyme to be fully sequenced that contains all twenty common amino acids. wikipedia.org These pioneering studies on this compound have made it a model protein for research into protein structure, function, folding, and stability. nih.gov
Overview of this compound Classification and Biological Relevance
Lysozymes are classified into different types based on their amino acid sequences and structural properties. The most common classification includes c-type (chicken-type or conventional), g-type (goose-type), and i-type (invertebrate) lysozymes. nih.gov this compound is the conventional type and is found in vertebrates, including birds and mammals, as well as in some insects. nih.gov In humans, the gene encoding for C-type lysozyme is the LYZ gene. wikipedia.org
The biological relevance of this compound is primarily rooted in its role as a key component of the innate immune system. wikipedia.orgcreative-enzymes.com It serves as a natural antimicrobial agent, providing a first line of defense against invading pathogens. creative-enzymes.comcreative-enzymes.com this compound is abundant in various bodily secretions such as tears, saliva, mucus, and human milk, where it helps to maintain sterility and prevent infections. wikipedia.orgcreative-enzymes.com For instance, it protects the conjunctiva of the eye from airborne microorganisms. wikipedia.org It is also found within the cytoplasmic granules of immune cells like macrophages and polymorphonuclear neutrophils (PMNs). wikipedia.org
The primary mechanism of action for this compound is the enzymatic degradation of the bacterial cell wall. nih.govpatsnap.com It functions as a glycoside hydrolase, specifically targeting the peptidoglycan layer, which is a major component of the cell walls of Gram-positive bacteria. creative-enzymes.comwikipedia.org this compound catalyzes the hydrolysis of the β-(1→4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG) residues in the peptidoglycan chain. creative-enzymes.compatsnap.com This action compromises the structural integrity of the cell wall, leading to osmotic instability and ultimately, the lysis and death of the bacterium. creative-enzymes.comstudy.com
Beyond its direct bactericidal activity, research has revealed that this compound has broader immunomodulatory functions. It can influence the immune response by enhancing the release of bacterial products that activate pattern recognition receptors in host cells. nih.govplos.org There is also evidence suggesting it plays a role in the resolution of inflammation at mucosal sites. nih.gov While its primary targets are Gram-positive bacteria, under certain conditions, it can also exhibit activity against Gram-negative bacteria, fungi, and some viruses. creative-enzymes.comnih.gov
Data Tables
Table 1: Key Properties of Hen Egg-White Lysozyme (HEWL)
| Property | Value |
| Enzyme Commission (EC) Number | 3.2.1.17 wikipedia.org |
| Molecular Weight | ~14.3 kDa worthington-biochem.com |
| Amino Acid Residues | 129 scielo.org.mx |
| Isoelectric Point (pI) | 11.35 wikipedia.org |
| Optimal pH Range | 6.0 - 9.0 wikipedia.org |
| Thermal Stability | Melting point up to 72°C at pH 5.0 wikipedia.org |
Table 2: Classification of Lysozymes
| Type | Common Name | Primary Sources |
| c-type | Chicken-type / Conventional | Vertebrates (birds, mammals), some insects nih.gov |
| g-type | Goose-type | Birds (e.g., goose), some fish and mammals nih.gov |
| i-type | Invertebrate-type | Invertebrates (e.g., mollusks, echinoderms) nih.gov |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KIFTKCELARKLRAEGMDGF |
Origin of Product |
United States |
Structural Biology of Lysozyme C
Three-Dimensional Architecture and Domain Organization
Lysozyme (B549824) C is characterized by a two-domain structure. researchgate.net These domains are often referred to as the α-domain and the β-domain. researchgate.net
The α-domain of Lysozyme C is predominantly composed of alpha-helices. researchgate.net In hen egg white lysozyme, this domain contains four α-helices and a C-terminal 3₁₀ helix. researchgate.net The β-domain, in contrast, primarily features beta-sheet structures, including a triple-stranded antiparallel β-sheet, a 3₁₀ helix, and a long loop. researchgate.net A short double-stranded antiparallel β-sheet also links these two domains. researchgate.net
Disulfide bonds are critical for stabilizing the native conformation of this compound. proteopedia.org Hen egg white lysozyme contains four disulfide bridges that cross-link the polypeptide chain. proteopedia.org These bonds are formed between specific cysteine residues: Cys6-Cys127, Cys30-Cys115, Cys64-Cys80, and Cys76-Cys94. proteopedia.org These disulfide linkages constrain the conformational space available to the protein, significantly influencing its folding pathways and contributing to its stability. researchgate.netacs.org Studies have shown that the presence of native disulfide bonds accelerates and facilitates the early stages of lysozyme folding. nih.gov The removal of even a single disulfide bond can impact the protein's stability and folding kinetics. nih.govprotabank.org
Active Site Configuration and Substrate Binding Cleft
The active site of this compound is located within a prominent cleft situated between its two structural domains. proteopedia.orgwikipedia.org This cleft is where the enzyme binds to its substrate, peptidoglycan. proteopedia.orgwikipedia.org The catalytic mechanism of this compound involves the hydrolysis of the β-(1,4)-glycosidic bond between NAM and NAG residues in the peptidoglycan chain. proteopedia.orgwikipedia.org
The active site has specific binding subsites for the sugar residues of the substrate, typically designated A through F. proteopedia.org Cleavage of the glycosidic bond preferentially occurs between the sugar units bound at subsites D and E. proteopedia.org Key catalytic residues are located within this cleft. For instance, in hen egg white lysozyme, glutamic acid at position 35 (Glu35) acts as a proton donor to the glycosidic bond, while aspartic acid at position 52 (Asp52) acts as a nucleophile, forming a glycosyl-enzyme intermediate. wikipedia.orgpnas.org The configuration of the active site, including the precise positioning of these residues and the distortion of the substrate (specifically, the sugar residue at subsite D into a half-chair conformation), is essential for the enzyme's catalytic activity. wikipedia.org
Protein Folding Pathways and Intermediate States
The folding of this compound from its unfolded state to its native three-dimensional structure is a complex process that can involve multiple pathways and intermediate states. uliege.benih.govpnas.org
Lysozyme folding often exhibits kinetic partitioning, proceeding through both fast and slow pathways. nih.govpnas.org The fast pathway can lead directly from a collapsed state to the native structure. nih.govpnas.org The slow pathway, however, typically involves the population of partially folded intermediate states. nih.govpnas.org Studies using techniques like stopped-flow measurements and hydrogen exchange have provided insights into these kinetic mechanisms. nih.govnih.govresearchgate.net The presence of disulfide bonds, particularly those in the α-domain, has been shown to be responsible for the slow folding pathway and the formation of kinetically trapped intermediates. researchgate.netacs.org These intermediates may possess native-like secondary structure but lack some native tertiary interactions. nih.govoup.com
The folding and stability of this compound are influenced by a variety of factors. aip.orgmdpi.com These include intrinsic factors like the amino acid sequence and the presence of disulfide bonds, as well as extrinsic factors related to the surrounding environment. researchgate.netacs.orgaip.orgmdpi.com
Environmental factors such as pH, temperature, ionic strength, and the presence of co-solvents can significantly impact protein stability and folding pathways. aip.orgmdpi.com For example, ionic strength and pH have a notable effect on lysozyme stability and activity, with optimal conditions depending on the specific environment. aip.org Macromolecular crowding, the high concentration of molecules in biological environments, can also affect protein folding by influencing the conformational states of proteins. mdpi.com Furthermore, chemical modifications, such as oxidation or glycation, can destabilize the protein and potentially favor aggregation. mdpi.com The presence of specific ions and their interactions with the protein surface can also influence enzymatic activity and stability. aip.org
Detailed research findings on the factors influencing lysozyme folding and stability often involve techniques like differential scanning calorimetry, circular dichroism, fluorescence spectroscopy, and molecular simulations. acs.orgnih.govprotabank.orgresearchgate.netresearchgate.netresearchgate.net These studies help to quantify the thermodynamic and kinetic parameters associated with folding and unfolding under different conditions. nih.govprotabank.org
Here is a table summarizing some key structural features and their roles:
| Structural Feature | Description | Role in this compound |
| Alpha-Helical Domain | Region rich in α-helices. researchgate.net | Forms a significant part of the protein's 3D architecture. researchgate.net Involved in folding pathways. researchgate.netnih.gov |
| Beta-Sheet Domain | Region containing β-sheets. researchgate.net | Contributes to the overall protein fold and stability. researchgate.net |
| Disulfide Bonds | Covalent linkages between cysteine residues (Cys6-Cys127, Cys30-Cys115, Cys64-Cys80, Cys76-Cys94 in HEWL). proteopedia.org | Stabilize the native conformation, constrain conformational space, influence folding kinetics and pathways. proteopedia.orgresearchgate.netacs.orgnih.gov |
| Active Site Cleft | Groove between the two domains. proteopedia.orgwikipedia.org | Binds substrate (peptidoglycan). proteopedia.orgwikipedia.org Contains catalytic residues essential for hydrolysis. wikipedia.org |
| Catalytic Residues (e.g., Glu35, Asp52 in HEWL) | Specific amino acids in the active site. wikipedia.orgpnas.org | Directly involved in the enzymatic mechanism of substrate hydrolysis. wikipedia.orgpnas.org |
| Intermediate States | Partially folded protein conformations populated during folding. nih.govpnas.org | Can be kinetically trapped and influence the overall efficiency and speed of folding. researchgate.netacs.orgnih.govpnas.org |
Conformational Dynamics and Flexibility of this compound
Molecular dynamics simulations and experimental studies have shown that this compound undergoes conformational fluctuations, including hinge-bending motions between its two structural domains researchgate.netmpg.de. This hinge motion allows the enzyme to close around its substrate in the active site cleft researchgate.net.
Specific regions within the this compound structure exhibit differential flexibility. Generally, alpha-helical regions are more rigid, while loop regions connecting secondary structure elements tend to be more flexible plos.orgaip.orgresearchgate.net. Studies on human c-type lysozyme have shown that small structural perturbations, such as single point mutations, can have a frequent and pronounced effect on flexibility, extending over long distances plos.orgnih.gov. For example, mutations can lead to substantial flexibility increases in the β-subdomain plos.orgnih.gov.
Research utilizing techniques like molecular dynamics simulations and flexibility index analysis has quantified the dynamic nature of this compound. Changes in flexibility index can indicate differences in backbone flexibility, while cooperativity correlation can reveal differences in pairwise mechanical couplings plos.orgnih.gov. Studies have shown that an appreciable change in backbone flexibility can occur for a significant percentage of residues upon mutation, with effects observed at distances of 17–20 Å from the mutation site plos.orgnih.gov.
Conformational changes in this compound can also be induced by interactions with ligands. For instance, binding of N-acetyl-α-d-glucosamine to human lysozyme has been observed to cause conformational changes in specific residues within the active-site cleft mdpi.com.
Studies on mutant lysozymes, such as the L99A mutant of T4 lysozyme (a different type of lysozyme but providing insights into lysozyme dynamics), have revealed that proteins can sample various conformations distinct from their crystal structure, and these dynamics are important for function biorxiv.org. These conformational rearrangements can include the movement of surface-exposed loops, which are typically more flexible biorxiv.org.
The flexibility of this compound is also influenced by external factors, such as hydrostatic pressure, which can cause non-uniform contraction of the molecule with different domains exhibiting varying compressibility rcsb.org.
Research Findings on Lysozyme Flexibility:
| Study Organism | Method Used | Key Finding on Flexibility | Citation |
| Human c-type lysozyme | Distance Constraint Model | Single point mutations frequently and significantly affect flexibility, with effects extending 17-20 Å. | plos.orgnih.gov |
| Human c-type lysozyme | Flexibility Index, Cooperativity Correlation | Appreciable change in backbone flexibility for 48% of residues upon mutation; change in cooperativity for 42% of pairs. | plos.orgnih.gov |
| Hen egg-white lysozyme | Atomistic Molecular Dynamics Simulation | Overall flexibility controlled by large-amplitude motions in specific coil regions. | aip.org |
| Hen egg-white lysozyme | X-ray Diffraction (under hydrostatic pressure) | Non-uniform compressibility; Domain 2 essentially incompressible, Domain 1 more compressible. | rcsb.org |
| Human lysozyme | Crystal Structure (with ligand binding) | Conformational changes observed in active-site residues upon ligand binding. | mdpi.com |
| T4 lysozyme | Single-molecule enzymology, Molecular Dynamics | Observation of open and closed conformational transitions requiring microseconds. | researchgate.netnih.gov |
| Lysozyme (General) | Molecular Dynamics Simulations (Thermal Variations) | Increased flexibility (RMSD) with rising temperatures. | researchgate.net |
Note: T4 lysozyme is a different structural type (viral) than C-type, but studies on its dynamics provide general context for protein conformational flexibility.
Molecular dynamics simulations under varying temperatures have shown that lysozyme exhibits increased flexibility with rising temperatures, as indicated by increased Root Mean Square Deviation (RMSD) values researchgate.net. For instance, one study showed lysozyme RMSD rising from 0.102 nm at 270 K to 0.142 nm at 380 K researchgate.net.
The dynamic nature and conformational flexibility of this compound are integral to its function, allowing it to bind to and hydrolyze its substrate effectively and interact with its environment.
Enzymatic Mechanisms and Catalysis of Lysozyme C
Catalytic Residues and Their Functional Roles (e.g., Glutamic Acid 35, Aspartic Acid 52)
Two carboxylic acid residues, Glutamic Acid 35 (Glu35) and Aspartic Acid 52 (Asp52), are strategically located in the active site and are critical for the catalytic activity of Lysozyme (B549824) C. wikipedia.orgscielo.org.mxchemistrytalk.orgpnas.org These residues perform distinct but cooperative roles in the hydrolysis of the glycosidic bond. scielo.org.mx
Glutamic Acid 35 (Glu35): This residue acts as a proton donor, facilitating acid catalysis. wikipedia.orgscielo.org.mxchemistrytalk.org It donates a proton to the oxygen atom of the β-(1→4) glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues in the peptidoglycan substrate, leading to the cleavage of the C-O bond. wikipedia.orgchemistrytalk.orgnih.govgonzaga.edu Glu35 is located in a relatively nonpolar environment, which is thought to contribute to its anomalously high pKa (around 6.5 to 8.5 depending on substrate binding), allowing it to be protonated at physiological pH where other carboxylic acids would be deprotonated. gonzaga.educaltech.edu
Aspartic Acid 52 (Asp52): This residue functions as a nucleophile or plays a role in stabilizing a positive charge that develops during the reaction. wikipedia.orgscielo.org.mxchemistrytalk.orgnih.govgonzaga.edu In some proposed mechanisms, Asp52 acts as a nucleophile, attacking the C1 carbon of the NAM residue to form a covalent glycosyl-enzyme intermediate. wikipedia.orgscielo.org.mxchemistrytalk.orgnih.gov In other models, its negatively charged carboxylate group electrostatically stabilizes the developing positive charge of an oxo-carbenium ion intermediate. wikipedia.orgwikidoc.orginfinitabiotech.compnas.orgnih.govgonzaga.edunih.gov Asp52 is located in a more polar environment and has a more typical pKa. gonzaga.edu
The precise distance and orientation of these residues relative to the scissile glycosidic bond are crucial for efficient catalysis. scielo.org.mx
Proposed Hydrolytic Mechanisms of Lysozyme C
The exact step-by-step process of this compound catalysis has been a subject of extensive research, leading to the proposal of several mechanistic models.
Ionic Mechanism and Oxo-carbenium Intermediate
The classical mechanism, often referred to as the Phillips mechanism, proposes an ionic intermediate. wikipedia.orgwikidoc.orginfinitabiotech.comnih.govvedantu.comwhiterose.ac.uk According to this model, this compound binds the peptidoglycan substrate in its active site cleft, inducing a distortion in the sugar residue at the -1 subsite (the NAM residue whose glycosidic bond is cleaved) towards a half-chair conformation. wikipedia.orgwikidoc.orginfinitabiotech.compnas.orgnih.govvedantu.comwhiterose.ac.uk This strained conformation resembles the transition state and facilitates bond cleavage. wikipedia.orginfinitabiotech.comnih.govvedantu.com
In this mechanism, Glu35 donates a proton to the glycosidic oxygen, while Asp52 stabilizes the resulting oxo-carbenium ion intermediate through electrostatic interactions. wikipedia.orgwikidoc.orginfinitabiotech.compnas.orgnih.govgonzaga.edu A water molecule then attacks the oxo-carbenium ion, leading to the hydrolysis of the bond and release of the products, regenerating the enzyme. wikipedia.orgchemistrytalk.orgnih.gov The formation of the oxo-carbenium intermediate has been considered the rate-determining step in this mechanism, although the rate-determining step can vary with temperature. wikidoc.orginfinitabiotech.com
Covalent Glycosyl-Enzyme Intermediate Mechanism
An alternative mechanism, initially proposed by Koshland, involves the formation of a covalent intermediate. wikipedia.orgnih.govvedantu.comrcsb.org In this model, Glu35 still acts as an acid catalyst, protonating the glycosidic bond. wikipedia.orgscielo.org.mx However, Asp52 acts as a nucleophile, forming a transient covalent bond with the C1 carbon of the NAM residue after the glycosidic bond is cleaved. wikipedia.orgscielo.org.mxchemistrytalk.orgnih.gov This results in a glycosyl-enzyme intermediate. wikipedia.orgchemistrytalk.orgnih.gov A water molecule then hydrolyzes this covalent intermediate, releasing the sugar product and restoring the enzyme to its original state. wikipedia.orgchemistrytalk.orgnih.gov
Evidence supporting a covalent intermediate has been obtained through techniques such as electrospray ionization mass spectrometry (ESI-MS) and studies using substrate analogs and mutant enzymes. wikipedia.orgnih.govnih.govwhiterose.ac.ukrcsb.org For instance, studies with a mutant T4 lysozyme showed a covalent linkage between the enzyme and the cleaved product. rcsb.org
Hybrid Mechanistic Models
Given the evidence supporting both ionic and covalent intermediates, hybrid mechanistic models have also been proposed. These models attempt to reconcile the features of both the Phillips and Koshland mechanisms, suggesting that the reaction may proceed through intermediates with characteristics of both oxo-carbenium ions and covalent linkages, or that the dominant pathway might depend on specific conditions or subtle variations in the enzyme or substrate. Research using computational methods like quantum mechanics/molecular mechanics (QM/MM) simulations has also explored the potential existence of a covalent intermediate. wikipedia.org
Substrate Specificity and Binding Interactions
This compound exhibits specificity for β-(1→4) glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues, primarily found in the peptidoglycan of bacterial cell walls. wikipedia.orgscielo.org.mxchemistrytalk.orgwikidoc.orginfinitabiotech.comslideshare.netproteopedia.orgnih.gov
Peptidoglycan Recognition and Cleavage
This compound binds to the peptidoglycan molecule within the prominent cleft of its active site. wikipedia.orgchemistrytalk.orgwikidoc.orginfinitabiotech.comproteopedia.org The binding site can accommodate a hexasaccharide unit of the peptidoglycan chain, typically designated as subsites A-F or -4 to +2. wikidoc.orgnih.govwhiterose.ac.uk The enzyme specifically cleaves the glycosidic bond located between the residue at subsite D (a NAM unit) and the residue at subsite E (a NAG unit). wikipedia.orgproteopedia.org
The binding of the peptidoglycan substrate involves specific interactions between the sugar residues and amino acid residues lining the active site cleft. gonzaga.edu As mentioned earlier, the enzyme induces a distortion in the sugar ring at the -1 subsite (D) towards a half-chair conformation, which is crucial for lowering the activation energy of the reaction. wikipedia.orgwikidoc.orginfinitabiotech.compnas.orgnih.govvedantu.comwhiterose.ac.uk
While peptidoglycan is the primary natural substrate, this compound can also hydrolyze β-(1→4) glycosidic bonds in chitin (B13524), a polymer of N-acetylglucosamine, although less effectively than true chitinases. wikipedia.orgwikidoc.orginfinitabiotech.comproteopedia.orgvedantu.com The specificity for peptidoglycan is attributed to the arrangement of NAG and NAM residues and the presence of the lactyl group on NAM, which influences how the polysaccharide chain fits into the binding cleft and positions the scissile bond relative to the catalytic residues. gonzaga.edunih.gov Modifications to the peptidoglycan structure, such as O-acetylation of NAM or N-deacetylation of NAG, can affect its susceptibility to lysozyme cleavage and contribute to bacterial resistance. scielo.org.mxnih.govnih.gov
Research findings have explored the detailed interactions within the active site. For example, hydrogen bonds involving Glu35 and Asp52 are considered essential for the activity. nih.gov Studies using substrate analogs and site-directed mutagenesis have provided further insights into the roles of specific residues and the binding interactions. pnas.orgnih.gov
Here is a summary of the key catalytic residues and their roles:
| Catalytic Residue | Position | Proposed Role in Ionic Mechanism | Proposed Role in Covalent Mechanism |
| Glutamic Acid | 35 | Proton donor to glycosidic bond | Proton donor to glycosidic bond |
| Aspartic Acid | 52 | Electrostatic stabilization of oxo-carbenium ion | Nucleophilic attack, forms covalent intermediate |
This table summarizes the primary proposed functions of Glu35 and Asp52 based on the two main mechanistic hypotheses.
Further detailed research findings highlight the complexity of the catalytic process, including studies on enzyme conformation changes during substrate binding and catalysis. wikipedia.orgnih.gov Single-molecule studies have revealed that lysozyme can exhibit different conformational dynamics when interacting with hydrolyzable substrates compared to non-hydrolyzable ligands, with intermediate states observed during catalytic turnover of peptidoglycan. nih.gov
Chitin and Chitodextrin Hydrolysis
This compound is known to hydrolyze the β-(1→4)-glycosidic bonds between N-acetylglucosamine residues in chitin and chitodextrins, although this activity is generally less effective than that of true chitinases wikipedia.orgatamanchemicals.comuniprot.org. Chitin is a linear polysaccharide composed of repeating units of N-acetyl-β-d-glucosamine acs.orgpsu.edu. Chitodextrins are shorter oligosaccharides derived from chitin wikipedia.orguniprot.orgmedicinesfaq.com.
The mechanism of hydrolysis for chitin and chitodextrins by this compound is believed to follow a similar principle to that of peptidoglycan hydrolysis, involving the catalytic action of key active site residues, notably Glutamic acid 35 (Glu35) and Aspartic acid 52 (Asp52) wikipedia.orglibretexts.orgscielo.org.mxgonzaga.edu. Glu35 acts as a proton donor to the glycosidic bond, while Asp52 is thought to stabilize a developing positive charge on the sugar ring or act as a nucleophile depending on the proposed mechanism (either an oxocarbenium intermediate or a covalent intermediate) wikipedia.orgproteopedia.orglibretexts.orgscielo.org.mxgonzaga.edukuvempu.ac.inresearchgate.net.
Studies have indicated that this compound can affect fungal cell walls, which contain chitin, potentially leading to growth inhibition or apoptotic states in some fungi scielo.org.mx. This suggests that the interaction and hydrolysis of chitin by lysozyme contribute to its broader antimicrobial properties beyond just targeting bacterial peptidoglycan scielo.org.mxnih.gov.
Interactions with Artificial Substrates
Beyond its natural substrates like peptidoglycan, chitin, and chitodextrins, this compound has been shown to interact with and hydrolyze artificial substrates wikipedia.orginfinitabiotech.com. The development and use of artificial substrates have been valuable tools in studying the enzyme's mechanism and kinetics wikipedia.orginfinitabiotech.com. These substrates are typically designed to mimic the glycosidic linkages found in natural substrates but may offer advantages such as increased solubility, defined chain length, or the incorporation of reporter groups for easier detection of hydrolysis wikipedia.orginfinitabiotech.com.
Research involving artificial substrates has contributed to understanding the binding site characteristics and the catalytic steps involved in glycosidic bond cleavage by this compound wikipedia.orginfinitabiotech.com. For instance, kinetic studies using synthetic oligosaccharides of varying lengths have provided insights into the minimum substrate size required for efficient binding and hydrolysis and the occupancy of the different subsites within the active cleft libretexts.orgpnas.org.
Enzyme Kinetics and Reaction Thermodynamics of this compound
The enzymatic activity of this compound can be characterized by its kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax) guilan.ac.irrsc.org. These parameters are influenced by factors including pH, temperature, and the presence of ions or other molecules atamanchemicals.comscielo.org.mxguilan.ac.irrsc.org. The optimum pH for this compound activity is generally in the range of 6-9, although slight variations can exist depending on the source of the enzyme wikipedia.orgatamanchemicals.comscielo.org.mx. The optimum temperature for activity also varies, with hen egg white lysozyme showing thermal stability up to 72 °C at pH 5.0, while human milk lysozyme is less stable at this temperature wikipedia.orgatamanchemicals.com.
Kinetic studies often involve monitoring the decrease in turbidity of a bacterial cell suspension (like Micrococcus lysodeikticus) or the release of reducing sugars from polysaccharide substrates over time guilan.ac.irrsc.org. The rate of the reaction is dependent on substrate concentration, and at saturating substrate levels, the reaction rate reaches Vmax pnas.orgguilan.ac.ir. The Km represents the substrate concentration at which the reaction rate is half of Vmax and provides an indication of the enzyme's affinity for the substrate guilan.ac.ir.
Data from kinetic studies can be analyzed using methods like the Lineweaver-Burk plot to determine Km and Vmax values guilan.ac.irrsc.org. For example, studies on lysozyme from Rutilus kutum reported Km and Vmax values of 0.00007 g/mL and 200 units/min, respectively, using M. lysodeikticus as a substrate guilan.ac.ir.
| Parameter | Value | Substrate | Source of Lysozyme |
| Km | 0.00007 g/mL | M. lysodeikticus | Rutilus kutum |
| Vmax | 200 units/min | M. lysodeikticus | Rutilus kutum |
| Km | 4.8-5.6 mM | M. lysodeikticus cell wall | Conjugated/Free |
| Vmax | 193-197 nmol/min | M. lysodeikticus cell wall | Conjugated/Free |
The thermodynamics of this compound activity and stability have also been investigated. Studies on protein unfolding, for instance, have utilized techniques like differential scanning calorimetry (DSC) to measure the heat capacity changes associated with denaturation acs.orgresearchgate.net. These studies reveal that thermal denaturation of lysozyme can involve reversible unfolding transitions followed by irreversible denaturation at higher temperatures acs.orgresearchgate.net. The thermodynamics of binding interactions between lysozyme and various molecules, including inhibitors or other proteins, have been studied using techniques like isothermal titration calorimetry (ITC) rsc.orgnih.gov. These studies can provide thermodynamic parameters such as changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), shedding light on the driving forces behind these interactions rsc.orgnih.gov. For example, the binding of certain alkaloids to lysozyme has been shown to be endothermic and entropy-driven, indicating the importance of hydrophobic interactions and hydrogen bonding in the binding process rsc.org.
Non Enzymatic Actions of Lysozyme C
Direct Membrane Interaction and Permeabilization Mechanisms
A key non-enzymatic mechanism involves the direct interaction of Lysozyme (B549824) C with bacterial membranes, leading to permeabilization. Studies have shown that Lysozyme C can permeate both the outer and inner membranes of Escherichia coli, a representative Gram-negative bacterium researchgate.net. This permeabilization can occur with or without the formation of visible perforations, depending on the membrane type researchgate.net. The interaction disrupts membrane integrity, causing depolarization of the cytoplasmic membrane and subsequent leakage of intracellular contents, ultimately leading to cell death researchgate.net.
Research findings support membrane permeabilization as a significant non-enzymatic mechanism. For instance, dry-heated hen egg white lysozyme (HEWL), which exhibits reduced or abolished enzymatic activity, shows enhanced bactericidal activity against Gram-negative bacteria, accompanied by increased membrane permeabilization researchgate.net. This suggests that conformational changes induced by heat can expose or enhance regions involved in membrane interaction nih.govresearchgate.net. Studies using enzymatically inactive mutants of this compound have also demonstrated retained or improved bactericidal activity against both Gram-positive and Gram-negative bacteria, further emphasizing the importance of non-enzymatic membrane disruption nih.govtandfonline.com.
The permeabilization effect has been directly demonstrated on bacterial, fungal, and plant cell membranes, but not in hemolysis assays, indicating a degree of specificity in its membrane interactions nih.gov.
Cationic Surface Properties and Cell Wall Disruption
This compound possesses a highly cationic surface at physiological pH, which plays a critical role in its non-enzymatic antimicrobial activity researchgate.netoup.complos.org. This positive charge facilitates electrostatic interactions with the negatively charged components of bacterial cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria mdpi.comnih.gov.
While the enzymatic activity targets the peptidoglycan layer beneath the outer membrane in Gram-negative bacteria, the cationic nature allows this compound to interact with and potentially disrupt the outer membrane itself nih.govresearchgate.net. This interaction can lead to increased permeability of the outer membrane, allowing the enzyme, or other antimicrobial agents, better access to the peptidoglycan layer or the inner membrane nih.govplos.org.
For Gram-positive bacteria, although the primary mode of enzymatic action is peptidoglycan hydrolysis, the cationic properties can still contribute to cell wall disruption or interact with the cell membrane directly, especially in cases where the peptidoglycan is modified or less susceptible to enzymatic cleavage pan.olsztyn.plnih.gov. The cationic nature is hypothesized to cause damage to the cell wall through ionic interactions, potentially followed by disruption due to osmotic pressure nih.gov.
The cationic antimicrobial protein (CAMP) activity attributed to the positive charge of this compound has been suggested to induce cell wall permeabilization tandfonline.com.
Role of Amphiphilic Structures in Antimicrobial Activity
The amphiphilic nature of certain regions within the this compound structure is another crucial factor contributing to its non-enzymatic antimicrobial activity nih.govnih.gov. Amphiphilic molecules possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. These properties enable them to interact effectively with lipid bilayers, the fundamental structure of cell membranes.
Specific amphipathic helix structures, particularly in the C-terminus of certain lysozymes like T4 lysozyme, have been shown to mediate fungistatic and bactericidal activities independently of enzymatic action nih.govredalyc.org. These amphiphilic regions can insert into bacterial membranes, disrupting their structure and function oup.comconicet.gov.ar.
Studies involving proteolytic digestion and structural analysis of lysozyme have identified cationic surface areas and amphiphilic helix or helix-hairpin motifs that are capable of forming pores in negatively charged bacterial membranes oup.com. The anchorage of antimicrobial peptides, including those derived from lysozyme, to the bacterial membrane is dependent on their amphipathic character conicet.gov.ar. Increasing the local hydrophobicity of such peptides can enhance their antimicrobial activity conicet.gov.ar.
The combined effect of cationic charge and amphiphilic structure allows this compound to interact strongly with the bacterial membrane, leading to insertion, disruption, pore formation, and ultimately, cell death through non-enzymatic pathways mdpi.com.
Biological Functions and Physiological Contexts of Lysozyme C
Role in Innate Immunity Across Diverse Organisms
Lysozyme (B549824) C is a fundamental component of the first line of defense against microbial invaders in a multitude of species. nih.govwikipedia.org This enzyme's widespread presence underscores its evolutionary significance in host defense.
In vertebrates, Lysozyme C is a crucial element of the innate immune system, providing a rapid and non-specific defense against pathogens. frontiersin.orgnih.gov It is found in various bodily secretions, including tears, saliva, mucus, and human milk, where it acts as a primary barrier to infection. nih.govwikipedia.orgtaylorandfrancis.com The enzyme is also present within the cytoplasmic granules of phagocytic cells such as macrophages and polymorphonuclear neutrophils (PMNs), contributing to the intracellular destruction of engulfed bacteria. wikipedia.orgfrontiersin.org
The primary defense mechanism of this compound in vertebrates is its enzymatic activity, which involves the hydrolysis of the β-(1,4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG) residues in the peptidoglycan layer of bacterial cell walls. nih.govyoutube.com This action is particularly effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer. nih.gov The degradation of this essential structural component leads to a loss of cell wall integrity, osmotic instability, and ultimately, cell lysis. wikipedia.orgyoutube.com In fish, lysozyme is a critical defense molecule and its activity is often used as an indicator of the non-specific immune response. bohrium.com
| Location | Primary Function | Mechanism of Action |
|---|---|---|
| Tears, Saliva, Mucus | First-line antimicrobial defense | Hydrolysis of bacterial peptidoglycan |
| Macrophages and Neutrophils | Intracellular killing of pathogens | Degradation of bacterial remnants post-phagocytosis |
| Blood Serum | Systemic antimicrobial activity | Opsonization and direct lysis of bacteria |
| Fish Mucus and Eggs | Protection against aquatic pathogens | Broad-spectrum antibacterial activity |
Invertebrates, which lack an adaptive immune system, rely heavily on innate immune mechanisms for defense. This compound plays a significant role in the antimicrobial defenses of many invertebrate species. plos.org It has been identified in various tissues and hemolymph of insects, crustaceans, and mollusks. plos.orgnih.gov In these organisms, this compound expression is often upregulated in response to bacterial challenge, highlighting its role as an inducible immune effector. plos.org
The antimicrobial activity of invertebrate this compound is directed against both Gram-positive and, in some cases, Gram-negative bacteria. plos.org For instance, the c-type lysozyme from the mussel Mytilus galloprovincialis has demonstrated lytic activity against a range of both bacterial types. plos.org This broader spectrum of activity in some invertebrate lysozymes suggests adaptations to the diverse microbial environments they inhabit. plos.org In bivalves, lysozymes serve a dual purpose of defense against pathogens and digestion of bacteria filtered from their environment. frontiersin.org
Specialized Physiological Roles of this compound
Beyond its direct role in immunity, this compound has evolved to perform specialized physiological functions in certain organisms, particularly in the context of digestion and secretion.
In some animals, this compound has been co-opted for a primary role in digestion. Ruminants, such as cows, are a prime example. These animals rely on foregut fermentation by a vast population of bacteria to break down plant material. nih.gov As these bacteria pass into the acidic environment of the true stomach (abomasum), they are digested, serving as a major source of protein for the host. colostate.edu Ruminants secrete large quantities of this compound into their stomachs, where it efficiently lyses the bacterial cells, releasing their nutritious contents for subsequent digestion by other enzymes. nih.govcolostate.edu These gastric lysozymes have adapted to function optimally at a low pH and are resistant to degradation by pepsin, the primary digestive protease in the stomach. colostate.edunih.gov
A similar digestive role for this compound has been observed in certain saprophagous insects, such as the larvae of the housefly, Musca domestica. researchgate.netmdpi.com These insects feed on decaying organic matter rich in bacteria. Their digestive lysozymes are highly expressed in the midgut and are adapted to the acidic conditions of the insect gut, aiding in the breakdown of bacterial cells as a food source. researchgate.netmdpi.com
| Organism Group | Adaptation | Functional Advantage |
|---|---|---|
| Ruminants | High expression in the stomach, low pH optimum, pepsin resistance | Efficient digestion of symbiotic bacteria for nutrient acquisition |
| Saprophagous Insects | High expression in the midgut, acidic pH optimum | Utilization of bacteria as a primary food source |
The secretion of this compound into various biological fluids is a widespread and fundamental defense strategy. In humans, it is a major component of secretions that bathe mucosal surfaces, which are primary sites of potential pathogen entry. nih.govwikipedia.org For example, the lysozyme present in tears protects the conjunctiva of the eye from infection. wikipedia.orgtaylorandfrancis.com In the respiratory tract, submucosal glands secrete lysozyme into the airway surface liquid, where it contributes to maintaining the sterility of the lungs. nih.gov Saliva also contains significant amounts of this compound, which helps to control the oral microbiota and prevent dental caries and other oral infections. nih.govtaylorandfrancis.com The presence of this compound in these secretions provides a constant, ready defense against a wide range of environmental bacteria. nih.gov
Interactions with Microbial Components Beyond Peptidoglycan
While the canonical function of this compound is the hydrolysis of peptidoglycan, evidence suggests that its antimicrobial activities are not strictly limited to this mechanism. nih.gov this compound is a cationic protein, and this positive charge can facilitate electrostatic interactions with negatively charged components on microbial surfaces. nih.gov This can lead to membrane disruption and cell death through a non-enzymatic mechanism, which may contribute to its activity against some Gram-negative bacteria and fungi. nih.govresearchgate.net
Furthermore, there is evidence that this compound can interact with other microbial polysaccharides, such as chitin (B13524) and chitosan (B1678972), which are components of fungal cell walls. scielo.org.mx Although its activity on these substrates is generally less efficient than that of dedicated chitinases, this interaction may contribute to its reported antifungal properties. scielo.org.mx this compound has also been shown to interact with nucleic acids like DNA and RNA, an interaction that is primarily electrostatic in nature. mdpi.com While the precise biological significance of this interaction in the context of infection is still being explored, it points to a broader range of molecular interactions than previously appreciated.
Molecular Evolution and Comparative Genomics of Lysozyme C
Lysozyme (B549824) C Gene Family and Phylogenetic Relationships
The Lysozyme C gene family is ancient, with origins estimated to date back 400 to 600 million years. sci-hub.senih.gov This family has undergone significant evolutionary changes, including gene duplication and divergence, leading to a variety of related proteins with both conserved and novel functions. Phylogenetic analyses are essential tools for understanding the evolutionary history and relationships within this gene family across diverse taxa. nih.govtandfonline.comnih.gov
This compound Orthologs and Paralogs
Homologous genes, inherited from a common ancestor, can be classified as either orthologs or paralogs. Orthologs are genes in different species that diverged after a speciation event, generally retaining a similar function. libretexts.org Paralogs, on the other hand, are genes within the same genome that arose through a gene duplication event. libretexts.org The this compound gene family contains both orthologs and paralogs across different species.
In mammals, for instance, multiple lysozyme-like genes exist, many of which are paralogs that arose through duplications prior to the divergence of early mammalian lineages. nih.gov Phylogenetic analysis helps to distinguish between orthologous relationships (reflecting species divergence) and paralogous relationships (reflecting gene duplication events). nih.govlibretexts.org For example, studies in vertebrates have identified genes that appear to be orthologous to Lyz (this compound) in diverse species. nih.gov However, identifying orthologs can be complex, especially when gene duplication and loss events have occurred, sometimes requiring analysis of genomic neighborhoods (synteny) to confirm relationships. nih.govnih.gov
Evolutionary Divergence from Alpha-Lactalbumin
A notable example of paralogous divergence within the this compound family is the evolutionary relationship with alpha-lactalbumin (α-lactalbumin). The gene encoding α-lactalbumin arose from a duplication of a calcium-binding this compound gene estimated to have occurred 300 to 400 million years ago, before the divergence of birds and mammals. sci-hub.senih.govresearchgate.netwikidoc.orgnih.gov
Despite sharing structural similarities with this compound, α-lactalbumin has a distinct function. sci-hub.senih.govresearchgate.netwikidoc.org While this compound is primarily a bacteriolytic enzyme, α-lactalbumin is a key regulatory subunit of lactose (B1674315) synthase, an enzyme essential for lactose synthesis in the mammary glands of most mammals. sci-hub.seresearchgate.netwikidoc.org This functional divergence is attributed to specific amino acid substitutions in α-lactalbumin that resulted in the loss of lysozyme enzymatic activity and the acquisition of properties necessary for its role in lactose synthesis. sci-hub.senih.govresearchgate.net The sequence identity between α-lactalbumin and this compound is relatively low, around 40%, yet their spatial structures and gene organizations show closer similarity. sci-hub.senih.govresearchgate.net
Comparative Analysis with G-type and I-type Lysozymes
Lysozymes are broadly classified into different types based on their amino acid sequences and structures, including C-type (chicken-type), G-type (goose-type), I-type (invertebrate-type), and phage-type lysozymes. While all types hydrolyze glycosidic bonds in bacterial cell walls, they are evolutionarily distinct. sci-hub.seresearchgate.net
Comparative analysis reveals that C-type, G-type, and I-type lysozymes share no discernible amino acid sequence identity, yet they can possess common secondary and tertiary structures, indicating potential convergent evolution for similar lytic functions. sci-hub.seresearchgate.netnih.govresearchgate.net
C-type lysozymes are the most widely distributed type and are found in a broad range of organisms, including animals, plants, and fungi. sci-hub.se They are typically involved in innate immunity and, in some lineages, have been recruited for digestive roles. sci-hub.semdpi.comcolostate.edu
G-type lysozymes are found in diverse vertebrates and invertebrates. oup.com While structurally similar to C-type lysozymes, they are evolutionarily distinct. researchgate.netoup.com Studies in mammals indicate that most possess two G-type lysozyme genes, Lyg1 and Lyg2, resulting from an early duplication event. oup.com G-type lysozymes have also been implicated in antimicrobial activity. oup.comoup.com
I-type lysozymes are primarily found in invertebrates. nih.gov In insects, both C-type and I-type lysozymes play roles in immunity and digestion. mdpi.comsciforum.net However, I-type lysozymes in insects often lack the muramidase (B13767233) activity typical of C-type lysozymes, suggesting functional diversification. mdpi.comsciforum.net Comparative studies, such as those in Caenorhabditis nematodes and marine bivalves, highlight the distinct evolutionary trajectories and functional roles of I-type lysozymes compared to C-type. nih.govnih.gov
The distinct evolutionary origins and diversification patterns of C-type, G-type, and I-type lysozymes underscore the complex history of enzymes with similar functions.
Gene Duplication Events and Functional Diversification
Gene duplication is a fundamental evolutionary mechanism that provides raw material for the evolution of new genes and novel functions. nih.govoup.comoup.com Duplication events have played a significant role in the expansion and functional diversification of the this compound gene family. nih.govnih.govmdpi.comoup.com
Following duplication, one gene copy can retain the original function, while the other is free to accumulate mutations and potentially acquire new functions or expression patterns, a process known as neofunctionalization. Alternatively, both copies can undergo subfunctionalization, where each copy retains a subset of the original gene's functions. oup.com
Examples of functional diversification following this compound gene duplication are observed in various lineages:
Ruminant Mammals: In ruminant artiodactyls (e.g., cows, sheep), the Lyz gene has undergone multiple duplications, resulting in a family of approximately ten genes. colostate.eduresearchgate.netanimbiosci.orgnih.gov Some of these duplicated genes have been recruited for a novel digestive function in the acidic environment of the stomach, where they break down symbiotic bacteria. colostate.eduresearchgate.netnih.govihmc.usplos.org This involved adaptations in amino acid sequence to function at low pH and resist pepsin degradation. colostate.eduresearchgate.net
Insectivorous Bats: In insectivorous bats of the family Vespertilionidae, duplications of C-type lysozyme genes are associated with adaptations for digesting chitin (B13524), a major component of insect exoskeletons. oup.comresearchgate.netoup.com Newly derived lysozyme genes in these bats show high expression in the tongue and enhanced activity against chitin derivatives. oup.com
Nematodes: Caenorhabditis nematodes possess a surprisingly large repertoire of up to 15 lysozyme genes, including C-type and I-type. nih.gov Their diversification is characterized by ancestral and recent gene duplications, with current data suggesting that this genetic diversity translates into functional diversity, including roles in pathogen defense and digestion. nih.gov
These examples highlight how gene duplication has facilitated the evolution of specialized this compound functions beyond its ancestral antimicrobial role.
Adaptive Evolution and Selective Pressures on this compound Genes
Adaptive evolution, driven by positive selection, favors mutations that provide a selective advantage, leading to changes in protein sequences that enhance function in a particular environment or context. nih.govucl.ac.uk Selective pressures have significantly shaped the evolution of this compound genes, particularly following gene duplication events. sci-hub.senih.govresearchgate.netmdpi.comoup.comresearchgate.net
The ratio of nonsynonymous substitution rates (dN) to synonymous substitution rates (dS), denoted as ω (dN/dS), is a key indicator of selective pressure. ucl.ac.uk An ω ratio significantly greater than 1 suggests positive selection, while a ratio less than 1 indicates purifying selection (conservation of the amino acid sequence), and a ratio close to 1 suggests neutral evolution. ucl.ac.uk
Studies on this compound evolution have revealed instances of positive selection associated with functional shifts:
Digestive Adaptation: The evolution of a digestive function in ruminants and leaf-eating monkeys shows characteristic signatures of adaptive sequence evolution, with significantly higher nonsynonymous substitution rates than synonymous rates in certain lineages. nih.govucl.ac.uk This indicates that amino acid changes were favored by natural selection to adapt the enzyme for function in the digestive tract. nih.govcolostate.eduucl.ac.uk
Vampire Bats: Evidence for positive selection on mature this compound has been found in lineages leading to vampire bats, potentially associated with antimicrobial defense related to their specialized sanguivorous diet. researchgate.net
Insectivorous Bats: Duplicated this compound genes in insectivorous bats show evidence of Darwinian selection consistent with adaptation for chitin digestion. oup.com
While adaptive evolution drives functional innovation, purifying selection plays a crucial role in maintaining the conserved lytic activity against bacterial peptidoglycans, which remains a primary function of many this compound proteins. nih.govresearchgate.netoup.comoup.com Comparisons of selection pressures between C-type and G-type lysozymes, for instance, have shown stronger purifying selection in G-type lysozymes, indicative of more conserved function. oup.comoup.com
Convergent Evolution in Specialized Niches
Convergent evolution occurs when unrelated organisms independently evolve similar traits or adaptations in response to similar environmental pressures or ecological niches. This compound provides striking examples of convergent evolution, particularly in the context of digestive adaptation. nih.govcolostate.eduoup.comoup.com
The recruitment of this compound for a digestive role has occurred independently in different lineages:
Ruminant Mammals and Leaf-eating Monkeys: Both ruminant artiodactyls and colobine monkeys (a group of leaf-eating primates) have independently evolved foregut fermentation systems where symbiotic bacteria break down plant material. nih.govcolostate.eduihmc.usucl.ac.uk In both lineages, this compound has been independently recruited and adapted to function in the acidic stomach environment to digest these bacteria, serving as a major source of protein. nih.govcolostate.eduihmc.usucl.ac.uk This convergent adaptation involved parallel amino acid replacements that conferred acid resistance and pepsin resistance to the enzyme. colostate.eduoup.comoup.comresearchgate.net
Marine Bivalves and Ruminants: Genealogically different I-type lysozymes in marine bivalves perform digestive roles akin to the function of C-type lysozymes in the foreguts of ruminants, highlighting a striking example of convergent evolution spanning diverse biological groups. nih.gov
These instances of convergent evolution underscore the adaptive potential of the this compound scaffold and the power of natural selection to arrive at similar molecular solutions for similar biological challenges in distantly related organisms.
Analysis of Amino Acid Replacements and Selection Sites
The functional diversification of this compound is closely linked to specific amino acid replacements that have occurred throughout its evolutionary history. Analysis of amino acid sequences from different species, particularly those with digestive this compound, has identified key substitutions that contribute to altered enzymatic properties, such as optimal pH and resistance to proteases. nih.govnih.gov
In ruminants, where this compound functions in the acidic environment of the abomasum, a higher rate of amino acid replacement has been observed compared to non-stomach lysozymes, suggesting adaptive evolution. nih.gov Studies comparing stomach and non-stomach lysozymes in ruminants have highlighted specific amino acid differences. For example, complete amino acid sequences of this compound from camel and goat stomachs have been compared to other this compound sequences to understand these replacements. nih.gov
Analysis of positively selected sites in this compound has been performed using various methods, including phylogenetic analysis and site-specific models. ucl.ac.ukplos.org These analyses aim to pinpoint the specific amino acid positions that have been subject to adaptive pressure. For instance, studies have examined parallel and convergent amino acid replacements in this compound sequences from different foregut fermenters as evidence for adaptation. mdpi.com
Table 1: Examples of Amino Acid Replacements and Selection in this compound Evolution
| Species/Lineage | Functional Adaptation | Observed Evolutionary Pattern | Key Findings Related to Amino Acid Changes | Source |
| Ruminants | Digestive function in stomach | Increased rate of amino acid replacement, Positive selection | Adaptation to acidic pH and resistance to proteolysis; specific substitutions observed in stomach lysozymes. | nih.govnih.gov |
| Galliformes (certain) | Coupled amino acid replacements | Unique trio of amino acids at specific positions | Linked to phylogenetic relationships and potentially functional nuances. | researchgate.net |
| Invertebrates (Bivalvia, Crustacea, Lepidoptera) | Innate immunity, potentially digestion | Evidence of positive selection on certain branches | Heterogeneity in evolutionary rate; species-specific adaptations. | plos.org |
| Mammals (Herbivorous) | Digestive function in foregut | Identical parallel amino acid replacements | Examples of molecular adaptation and parallelism. | oup.com |
Genomic Organization and Conservation of this compound Genes
The genomic organization of this compound genes varies across different species, although a basic exon-intron structure is often conserved within certain lineages. The typical mammalian this compound gene consists of four exons and three introns. plos.orgresearchgate.net This structure is largely conserved, even in distantly related species like abalone, although variations in intron length can contribute to differences in genomic structure. researchgate.net
In some lineages, particularly those where this compound has undergone functional adaptation, gene duplication has led to the expansion of the this compound gene family. nih.govresearchgate.net Ruminants, for example, have a significantly expanded family of this compound genes compared to other mammals. nih.govresearchgate.net The cow genome, for instance, contains multiple this compound genes, many of which are clustered on a specific chromosome. nih.gov Analyses of the genomic organization in cows have identified a cluster of this compound genes, with variations in their structure, including the presence of partial genes or pseudogenes. nih.gov
The conservation of this compound genes can be examined at different levels, including sequence conservation, gene order (synteny), and exon-intron structure. While the amino acid sequence can diverge under selective pressure, certain residues, particularly those involved in catalytic activity and structural integrity (such as cysteine residues forming disulfide bonds), are often highly conserved. plos.orgmdpi.comnih.gov For instance, c-type lysozymes typically retain a characteristic eight-cysteine signature. plos.org
Comparative genomic studies have revealed that the genomic context and intron-exon structure of duplicated this compound genes have been largely maintained throughout mammalian evolution. genenames.org However, the evolutionary history of individual exons within this compound genes can differ, suggesting that they may have participated independently in concerted evolution. nih.govresearchgate.net Concerted evolution, potentially mediated by gene conversion, can lead to the homogenization of coding sequences within a gene family. nih.gov
Studies in various organisms, from fish to insects, have investigated the genomic organization and conservation of this compound genes in the context of innate immunity and other functions. mdpi.complos.org These studies often highlight the conserved structural features and catalytic residues while also identifying lineage-specific variations and gene duplications that contribute to functional diversity. mdpi.complos.org
Table 2: Genomic Organization and Conservation Features of this compound Genes
| Feature | Description | Examples and Observations | Source |
| Exon-Intron Structure | Typically composed of four exons and three introns in mammals and some other vertebrates. | Conserved structure observed across diverse species, including fish and abalone, despite variations in intron length. | plos.orgresearchgate.net |
| Gene Family Size | Can vary significantly across lineages due to gene duplication. | Expanded in ruminants (e.g., ~10-14 genes in cow) compared to other mammals. | nih.govresearchgate.net |
| Genomic Location | Genes can be clustered or scattered across the genome. | Clustered on chromosome 5 in cows; distributed on different chromosomes in rats. | plos.orgnih.gov |
| Sequence Conservation | Conservation of catalytic residues (e.g., glutamic acid and aspartic acid) and structural features (e.g., cysteine residues). | Conserved catalytic residues (Glu50 and Asp67 in Asian seabass c-type lysozyme) and eight-cysteine signature in c-type lysozymes. | plos.orgplos.org |
| Concerted Evolution | Homogenization of coding sequences within a gene family, potentially through gene conversion. | Observed in the coding regions of ruminant stomach lysozyme genes. | nih.govresearchgate.net |
Advanced Methodologies and Research Approaches for Lysozyme C Studies
Structural Determination Techniques
The three-dimensional architecture of Lysozyme (B549824) C has been meticulously mapped using several high-resolution imaging techniques.
X-ray crystallography has been a cornerstone in the study of Lysozyme C, providing the first high-resolution three-dimensional structure of an enzyme. This technique involves crystallizing the protein and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn allows for the determination of the atomic coordinates.
Over the years, numerous crystal structures of this compound from various species, most notably hen egg-white lysozyme (HEWL), have been determined under different conditions, including varying temperatures and pressures. For instance, the structure of HEWL has been determined at ambient temperature to a resolution of 2.39 Å. High-resolution X-ray diffraction has also been used to study synthetic human lysozyme, achieving a resolution of 1.04 Å, which at the time was the highest resolution structure for this enzyme. Furthermore, the crystal structure of tetragonal HEWL has been determined under a hydrostatic pressure of 1000 atmospheres to a resolution of 2.0 Å, revealing non-uniform compression of its domains. These studies provide a static yet highly detailed picture of the enzyme's conformation.
The analysis of this compound complexed with its substrates or inhibitors through X-ray crystallography has been instrumental in understanding its catalytic mechanism. High-resolution X-ray analysis of a lysozyme-carbohydrate complex has provided insights into the hydrogen-bond networks crucial for its hydrolytic activity.
Interactive Table: Selected X-ray Crystal Structures of this compound
| PDB ID | Description | Resolution (Å) |
|---|---|---|
| 8H3W | Hen Egg-White Lysozyme (Ambient Temperature) | 2.39 |
| 7Y6A | Hen Egg-White Lysozyme (Cryogenic Temperature) | Not Specified in Snippet |
| 1JSF | Biosynthetic Human Lysozyme | Not Specified in Snippet |
| 1IWT | Biosynthetic Human Lysozyme | Not Specified in Snippet |
| 2LYM | Hen Egg-White Lysozyme (1000 atm) | 2.00 |
| 7BR5 | Lysozyme complex with (GlcNAc)4 in H2O | Not Specified in Snippet |
| 7DEQ | Lysozyme complex with (GlcNAc)4 in D2O | Not Specified in Snippet |
| 7DER | Lysozyme without ligand | Not Specified in Snippet |
While X-ray crystallography provides a static snapshot, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful means to study the dynamics of this compound in its native solution state. This technique relies on the magnetic properties of atomic nuclei to provide information about the structure, dynamics, and interactions of molecules in solution.
¹⁵N NMR relaxation studies have been employed to characterize the behavior of lysozyme from bacteriophage lambda in solution. These studies have revealed mobility on a picosecond timescale in the lower and upper lip regions of the enzyme, as well as slower timescale motions indicative of conformational exchange. For T4 lysozyme, NMR has been used to observe specific amide protons, providing insights into the protein's dynamics. Furthermore, solution NMR studies of a cavity-creating mutant of T4 lysozyme (L99A) showed significant peak broadening compared to the wild-type, indicating the introduction of dynamic processes on the microsecond to millisecond timescale. Heteronuclear 3D NMR experiments have also been used to study the structural and dynamical properties of denatured hen lysozyme, providing detailed information about residual structure in the unfolded state.
Cryo-electron microscopy (cryo-EM) is an emerging technique that allows for the structural determination of biological macromolecules in a near-native, hydrated state by flash-freezing them in vitreous ice. While cryo-EM has revolutionized structural biology, particularly for large protein complexes, its application to small proteins like this compound (approximately 14 kDa) presents significant challenges.
The small size of this compound results in a low signal-to-noise ratio in cryo-EM images, making high-resolution structure determination difficult. However, simulations have been conducted to explore the feasibility of solving the structure of hen egg-white lysozyme (HEWL) using single-particle cryo-EM. These simulations suggest that with the use of a phase plate to enhance contrast, a near-atomic resolution density map could be obtained. Experimentally, cryo-EM has been used to image three-dimensional nanocrystals of lysozyme, demonstrating the potential of this technique to provide high-resolution structural information from very small crystals.
Computational Modeling and Simulation
Computational approaches have become indispensable tools for investigating the dynamic behavior and interaction landscape of this compound at a level of detail that is often inaccessible to experimental methods alone.
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a protein's structure at an atomic level. By solving Newton's equations of motion for the atoms of the protein and the surrounding solvent, MD simulations can track the movements and conformational changes of this compound over time.
MD simulations have been used to study a wide range of phenomena related to this compound. For example, fully atomistic MD simulations have been employed to investigate the orientation-dependent adsorption of lysozyme onto hydrophobic surfaces, revealing a multi-stage process involving diffusion, water depletion, and structural deformation. Simulations have also been used to study the stability of lysozyme in various deep eutectic solvents, indicating that some of these solvents can induce a more rigid and compact structure compared to water. Furthermore, MD simulations of an engineered T4 lysozyme have provided insights into long-distance, intra-protein conformational changes. Steered molecular dynamics (SMD) simulations have been utilized to probe the unbinding mechanics between human lysozyme and a camelid antibody fragment.
Table: Parameters from a Molecular Dynamics Simulation of Lysozyme Adsorption
| Parameter | Value/Description |
|---|---|
| Simulation Package | Gromacs (version 4.0.7) |
| Force Field | OPLS-AA |
| Water Model | TIP4P |
| Integration Algorithm | Leapfrog |
| Time Step | 1 fs |
| Ensemble | NVT |
| Temperature | 300 K |
| Thermostat | Berendsen |
| Cut-off | 1.2 nm (spherical) |
Data from a study on lysozyme adsorption on a polyethylene surface.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as this compound) to form a stable complex. This method is widely used to understand the molecular basis of protein-ligand interactions and to screen for potential inhibitors.
Molecular docking studies have been performed to investigate the binding of various ligands to this compound. For instance, the interaction of safranal, a constituent of saffron, with lysozyme has been studied using molecular docking, which identified a binding site within a large hydrophobic cavity of the enzyme. The amino acids predicted to be involved in this interaction include Asp52, Ile58, Gln57, Asn59, Trp62, Trp63, Trp108, Ile98, Asp101, and Ala107. In another study, molecular docking was used to examine the interaction between tannic acid and chicken egg-white lysozyme. The results indicated that tannic acid directly blocks the entrance to the active site, with the interaction being driven by hydrophobic, van der Waals, and hydrogen bond interactions. These computational predictions often complement experimental findings from spectroscopic and other biophysical techniques.
Spectroscopic and Calorimetric Analyses
Advanced spectroscopic and calorimetric techniques are indispensable for elucidating the thermodynamic stability and conformational dynamics of this compound. These methods provide detailed insights into the protein's structural integrity under various conditions.
Differential Scanning Calorimetry for Thermodynamic Studies
Differential Scanning Calorimetry (DSC) is a powerful technique used to directly measure the heat changes that occur in macromolecules during controlled temperature changes. This method is extensively applied to study the thermal stability of proteins like this compound by quantifying the thermodynamics of their unfolding process. msstate.edunetzsch.com The unfolding of a protein is an endothermic process, and DSC measures the heat absorption associated with this transition. netzsch.com
The thermal denaturation of this compound can be characterized by its transition temperature (Tm), which is the temperature at which half of the protein is in its unfolded state. For instance, hen egg white lysozyme (HEWL) has a melting/transition temperature (Tm) of 72°C at pH 5.0. netzsch.com DSC studies have shown that the denaturation temperature and the enthalpy of denaturation (ΔH) are influenced by factors such as the presence of water and denaturing agents like urea and guanidine hydrochloride (GuHCl). pku.edu.cn As the concentration of these denaturants increases, both the denaturation temperature and enthalpy of this compound decrease. pku.edu.cn
Temperature-modulated scanning calorimetry (TMSC) has revealed that the thermal denaturation of lysozyme follows a scheme of: native state ↔ unfolded (intermediate) state → denatured state. acs.org This indicates that the initial step is a reversible unfolding, followed by an irreversible denaturation. acs.org
DSC is highly sensitive, allowing for the accurate determination of thermodynamic parameters from just a few micrograms of protein. msstate.edu A complete thermodynamic characterization of lysozyme demonstrates that it is an unusually stable small protein. msstate.edu
Table 1: Thermodynamic Parameters of Hen Egg White Lysozyme (HEWL) Unfolding
| Parameter | Value | Conditions |
| Transition Temperature (Tm) | 72°C | pH 5.0 netzsch.com |
| Net Stability | ~80-120 kJ/mol |
This table presents key thermodynamic parameters for the unfolding of hen egg white lysozyme as determined by DSC.
Circular Dichroism and Fluorescence Spectroscopy
Circular Dichroism (CD) and Fluorescence Spectroscopy are complementary techniques that provide insights into the secondary and tertiary structure of proteins, respectively. jasco-global.com
Circular Dichroism (CD) spectroscopy is used to analyze the secondary structure of this compound. The far-UV CD spectrum of lysozyme shows characteristic negative bands that are indicative of its α-helical and β-sheet content. jasco-global.comjascoinc.com Temperature-dependent CD measurements show that as the temperature increases, the CD intensity decreases, and the negative peak at 208 nm shifts to 203 nm. jasco-global.comjascoinc.com This change signifies the loss of the native helical structure and a transition to a more random coil conformation upon thermal denaturation. jasco-global.com
Fluorescence spectroscopy provides information about the local environment of aromatic amino acid residues, particularly tryptophan. jasco-global.com The fluorescence emission spectrum of native lysozyme has a peak around 340 nm, which is characteristic of tryptophan residues buried within the hydrophobic core of the protein. jasco-global.com Upon heating, this peak redshifts (shifts to a longer wavelength), indicating that the tryptophan residues are becoming more exposed to the solvent as the protein unfolds. jasco-global.com
Simultaneous temperature-dependent CD and fluorescence measurements allow for a comprehensive analysis of the structural changes occurring during the thermal denaturation of this compound, providing information on both secondary and tertiary structural alterations. jascoinc.com
Protein Engineering and Rational Design of this compound
Protein engineering techniques, including site-directed mutagenesis and directed evolution, are employed to modify the structure and function of this compound for various applications.
Site-Directed Mutagenesis for Structure-Function Relationships
Site-directed mutagenesis is a precise technique used to introduce specific amino acid substitutions into a protein's sequence, allowing researchers to investigate the role of individual residues in its structure, function, and stability. blackwellpublishing.com This method has been instrumental in understanding the structure-function relationships of this compound.
Studies on human c-type lysozyme have shown that even single point mutations can lead to frequent, large, and long-range changes in the protein's flexibility. nih.gov These changes can occur at distances of 17–20 Å from the mutation site, demonstrating the allosteric nature of these effects. nih.gov
In T4 lysozyme, site-directed mutagenesis has been used to create cavities within the protein's hydrophobic core by replacing large hydrophobic residues with smaller ones (e.g., Leucine to Alanine). escholarship.org The thermodynamic stability of these mutants was found to correlate with the size of the cavity created. escholarship.org
Table 2: Effect of Cavity-Creating Mutations on the Stability of T4 Lysozyme
| Mutation | Change in Free Energy of Unfolding (ΔΔG) (kcal/mol) |
| L46A | -2.7 |
| L99A | -5.0 |
| L118A | -3.6 |
| L121A | -3.3 |
| F153A | -3.8 |
This table shows the change in the free energy of unfolding for various single-point mutations in T4 lysozyme that create internal cavities. A more negative value indicates greater destabilization. Data adapted from Eriksson et al., 1992. escholarship.org
Directed Evolution for Enhanced Properties
Directed evolution is a powerful protein engineering strategy that mimics the process of natural selection in the laboratory to evolve proteins with desired properties. d-nb.infoillinois.edu This technique involves generating a large library of gene variants through random mutagenesis and/or gene recombination, followed by screening or selection for variants with improved or novel functions. d-nb.infonobelprize.org
Directed evolution has been successfully applied to this compound to enhance its properties for therapeutic and industrial applications. For example, the electrostatic potential of human lysozyme has been remodeled through directed evolution to improve its bactericidal activity, particularly in the presence of polyanions found in infected airways. nih.gov By creating combinatorial libraries of charge-engineered human lysozyme variants, researchers were able to isolate mutants with enhanced antimicrobial properties. nih.gov
This approach has demonstrated that reducing the net cationic charge of human lysozyme can improve its antibacterial activity by preventing its sequestration by anionic biopolymers present at infection sites. nih.gov These findings suggest that tuning the affinity of lysozyme for bacterial targets is a viable strategy for enhancing its biocidal activity. nih.gov
Gene Expression and Regulation Analysis
The expression of the this compound gene is tightly regulated and varies across different species and tissues, reflecting its diverse physiological roles, particularly in innate immunity.
In vertebrates, the mechanisms of lysozyme gene regulation can differ significantly. For instance, in chickens, a single lysozyme gene is expressed in both the oviduct and in macrophages, with its expression controlled by different, partially overlapping sets of tissue-specific cis-acting elements. nih.govresearchgate.net In contrast, the mouse genome contains two lysozyme genes that arose from a gene duplication event. nih.govresearchgate.net This allows for differential regulation, with one gene expressed in macrophages and the other in the Paneth cells of the small intestine. nih.govresearchgate.net The macrophage-specific gene in mice is regulated by a strong enhancer in its 3'-flanking region. nih.govresearchgate.net
In fish, the expression of this compound is also crucial for the immune response. In zebrafish, the this compound gene is specifically expressed in the myeloid lineage, including macrophages. researchgate.net Its expression is observed in the yolk sac and head mesenchyme during early development and later accumulates in the kidney, a site of hematopoiesis. researchgate.net
In tilapia (Oreochromis aureus), three different c-type lysozyme genes (C1, C2, and C3-type) have been identified, each with a distinct expression pattern. nih.gov The mRNAs for these three lysozymes are predominantly expressed in the liver and muscle. nih.gov Following a bacterial challenge, the expression of C1-type lysozyme mRNA is significantly upregulated in the kidney and spleen, suggesting a primary role in systemic defense. nih.gov Conversely, the expression of C2 and C3-type lysozymes increases in the stomach and liver, indicating a function in digestion and defense against ingested bacteria. nih.gov
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) Studies
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a fundamental technique for analyzing the expression levels of the this compound gene. nih.govwisdomlib.org This method allows for the sensitive and specific quantification of messenger RNA (mRNA) transcripts, providing insights into how this compound expression is regulated in different tissues and under various physiological or pathological conditions. nih.gov
In immunological studies, qRT-PCR is frequently employed to measure the change in this compound gene expression following a bacterial or immune challenge. For instance, research on the golden pompano (Trachinotus ovatus) revealed that following infection with Vibrio harveyi, the transcripts of c-type lysozyme (To-lysC) increased significantly, reaching a peak at 12 hours post-infection. nih.gov Similarly, in the fleshy shrimp Fenneropenaeus chinensis, this compound mRNA levels were upregulated after injection with Vibrio anguillarum and lipopolysaccharide (LPS). oak.go.kr
Tissue distribution studies also rely heavily on qRT-PCR to determine the primary sites of this compound synthesis. In the mussel Mytilus galloprovincialis, the c-type lysozyme transcript (MgCLYZ) was detected in all examined tissues, with notable responses to bacterial challenges in hemocytes and the hepatopancreas. plos.org Studies in Fenneropenaeus chinensis showed the highest expression in the intestine. oak.go.kr In the golden pompano, relatively high expression levels were observed in the head kidney, gill, and brain. nih.gov These findings highlight the gene's role in the innate immune system.
Table 1: Relative mRNA Expression of this compound in Various Species and Tissues (qRT-PCR Data)
This table is interactive. You can sort and filter the data.
| Species | Condition/Tissue | Fold Change/Relative Expression | Reference |
| Trachinotus ovatus (Golden Pompano) | Head Kidney, Gill, Brain | High basal expression | nih.gov |
| Trachinotus ovatus (Golden Pompano) | Spleen (12h post-V. harveyi infection) | ~14-fold increase | nih.gov |
| Fenneropenaeus chinensis (Fleshy Shrimp) | Intestine vs. Hepatopancreas | 2.76-fold higher in intestine | oak.go.kr |
| Fenneropenaeus chinensis (Fleshy Shrimp) | Hemocytes (24h post-V. anguillarum challenge) | Significant upregulation | oak.go.kr |
| Mytilus galloprovincialis (Mussel) | Hemocytes (48h post-V. anguillarum challenge) | 2.57-fold increase | plos.org |
| Coridius chinensis (Insect) | Second-instar nymph | Highest expression among developmental stages | mdpi.com |
Transcriptomic and Proteomic Profiling
Transcriptomics and proteomics offer a global view of gene and protein expression, respectively, providing a comprehensive understanding of the biological systems where this compound is active. nih.govnih.govgmo-qpcr-analysis.info These high-throughput technologies can identify and quantify thousands of transcripts or proteins simultaneously, placing this compound within a broader network of cellular responses.
Transcriptomic analysis , often performed using RNA sequencing (RNA-Seq), can reveal the expression of this compound in relation to all other genes in a given sample. This approach helps in understanding the co-regulation of this compound with other immune-related genes during an infection.
Proteomic profiling , typically using mass spectrometry (MS), directly measures the presence and quantity of this compound protein. mdpi.com A common "bottom-up" proteomic strategy involves enzymatically digesting proteins into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgacs.org The resulting MS/MS spectra are used to identify the peptide sequences and, by extension, the original proteins. researchgate.net For example, proteomic analysis of eggshell membrane powder identified this compound as the most abundant protein, constituting 47% of the total protein content. mdpi.com In some applications, this compound itself can be used as an internal standard to monitor the quality and performance of all phases of a proteomics workflow, from sample preparation and digestion to HPLC separation and mass spectrometry analysis. acs.orgacs.org
Biochemical and Enzymological Assays
Biochemical and enzymological assays are essential for determining the functional activity and purity of this compound. These methods quantify the enzyme's lytic capability and characterize its physicochemical properties.
Turbidimetric and Spectrophotometric Activity Assays
The most common method for measuring this compound activity is the turbidimetric assay. mdpi.com This assay is based on the enzyme's ability to lyse the cell walls of certain bacteria, most notably Micrococcus lysodeikticus (also known as Micrococcus luteus). worthington-biochem.comsigmaaldrich.comableweb.org The lysis of the bacterial cells leads to a decrease in the turbidity of the cell suspension, which can be monitored spectrophotometrically.
The procedure involves preparing a suspension of M. lysodeikticus cells in a suitable buffer (e.g., potassium phosphate buffer, pH 6.24). sigmaaldrich.com Upon addition of the this compound-containing sample, the rate of decrease in absorbance is measured, typically at a wavelength of 450 nm. worthington-biochem.comsigmaaldrich.comingentaconnect.com One unit of lysozyme activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under specified conditions of pH, temperature, and substrate concentration. worthington-biochem.comsigmaaldrich.com While this method is simple, rapid, and accurate, its sensitivity can be limited for samples with very low enzyme concentrations. ingentaconnect.comnih.gov For higher sensitivity, fluorescence-based assays using M. lysodeikticus cells labeled with a fluorescent dye have been developed. ingentaconnect.comnih.gov
Table 2: Typical Parameters for this compound Turbidimetric Assay
This table is interactive. You can sort and filter the data.
| Parameter | Value/Condition | Reference |
| Substrate | Micrococcus lysodeikticus cells | worthington-biochem.comsigmaaldrich.com |
| Wavelength (λ) | 450 nm | sigmaaldrich.comingentaconnect.com |
| pH | 6.24 - 7.0 | worthington-biochem.comsigmaaldrich.com |
| Temperature | 25 °C | worthington-biochem.comsigmaaldrich.com |
| Buffer | Potassium Phosphate | worthington-biochem.comsigmaaldrich.com |
| Unit Definition | ΔA450 of 0.001/min | sigmaaldrich.com |
Chromatographic and Electrophoretic Characterization
Chromatographic and electrophoretic techniques are indispensable for the purification and characterization of this compound, assessing its purity, molecular weight, and potential isoforms.
Chromatography is central to the purification of this compound. Due to its high isoelectric point (around pH 11), cation-exchange chromatography is a highly effective method. nih.gov Techniques using resins like CM-Sepharose or IRC-50 are commonly employed to bind the positively charged this compound, which can then be eluted by increasing the salt concentration or pH. vims.eduresearchgate.netnih.gov Gel filtration (or size-exclusion) chromatography is another method used to separate this compound based on its molecular size, often as a final polishing step in a purification workflow. nih.govvims.edu High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a powerful analytical tool for assessing the purity of this compound preparations and quantifying it independently of its enzymatic activity. kcl.ac.ukoiv.intoiv.intscitepress.org
Electrophoresis is used to analyze the purity and determine the molecular mass of this compound. Sodium Dodecyl Sulphate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is routinely used, where the protein is denatured and separated based on its molecular weight. mdpi.com Under these conditions, this compound typically appears as a single band with a molecular mass of approximately 14.4 kDa. plos.orgvims.eduresearchgate.net Other electrophoretic techniques, such as "lyso-rocket electrophoresis" and "crossed lyso-electrophoresis," have also been developed for the quantitative and qualitative characterization of lysozyme, including the identification of electrophoretic heterogeneity in samples. nih.gov
Biotechnological and Non Clinical Applications of Lysozyme C
Recombinant Production Systems and Optimization
The increasing demand for pure and large quantities of lysozyme (B549824) C for various applications has driven the development of recombinant production systems. Recombinant DNA technology and advanced fermentation techniques have significantly improved the yield and purity of recombinant lysozyme C. nih.gov
Heterologous Expression in Microbial Hosts (e.g., Yeast, Bacteria)
Microbial hosts, such as bacteria and yeast, are widely used for the heterologous expression of this compound due to their rapid growth rates and ease of cultivation.
Bacteria: Escherichia coli remains a predominant host for expressing recombinant human lysozyme (rhLZM). Strategies like codon optimization, co-expression of chaperones, and protease knockouts in E. coli have substantially increased volumetric yields, reaching up to 1.5 g/L in some cases. nih.gov High-cell density fed-batch fermentations under optimized conditions allow E. coli to efficiently accumulate rhLZM. nih.gov Bacillus subtilis is another attractive bacterial host, recognized as Generally Recognized as Safe (GRAS), possessing secretion capabilities, and lacking endotoxins. nih.gov Engineered B. subtilis strains with enhanced protease deficiency and simplified downstream processing have achieved rhLZM titers of approximately 500 mg/L. nih.gov
Yeast: Yeast systems, including Pichia pastoris and Saccharomyces cerevisiae, are gaining prominence for secreting rhLZM with yields exceeding 1 g/L. nih.gov A key advantage of yeast systems over prokaryotes is their ability to provide proper protein folding and post-translational modifications, which can be crucial for the biological activity of eukaryotic proteins like this compound. nih.govanimbiosci.org Studies have shown that P. pastoris can be a better system than E. coli for producing certain recombinant lysozymes, exhibiting higher enzyme activity. animbiosci.org Innovative fermentation strategies, such as adding chemical chaperones, adjusting temperature or pH, controlling oxygen limitation, and implementing fed-batch glucose feeding, have further improved the productivity of rhLZM in various expression platforms. nih.gov Two-stage processes that separate growth and production phases allow for precise control of culture parameters, leading to enhanced rhLZM folding and reduced protease degradation. nih.gov
Recombinant Expression in Eukaryotic Systems (e.g., Plants, Animals)
Eukaryotic systems, such as plants and animals, are also explored for recombinant this compound production, offering advantages in terms of post-translational modifications and large-scale production potential.
Plants: Transgenic plants have been investigated as systems for producing heterologous proteins, including this compound. nottingham.ac.uk Plants are capable of post-translational processing of eukaryotic proteins, which can be essential for their proper function, addressing a potential limitation in prokaryotic systems. nottingham.ac.uk For instance, potato plants expressing a gene encoding T4 lysozyme have demonstrated increased resistance to a bacterial pathogen. nottingham.ac.uk Recombinant human lysozyme expressed in rice grains has been presented as an animal-free production system with higher bioactivity compared to hen egg white lysozyme. sigmaaldrich.com
Animals: Transgenic animals have been developed to produce recombinant proteins in their milk, offering a method for large-scale production and potentially providing biological benefits. A transgenic line of goats has been developed to produce milk containing human lysozyme, aiming to provide infants with protection against diarrhea, similar to the benefits of human breast milk. wikipedia.org
Strategies for Enhancing Antimicrobial Efficacy of this compound
While this compound is highly effective against Gram-positive bacteria due to their exposed peptidoglycan layer, its activity against Gram-negative bacteria is often limited by the presence of an outer membrane. frontiersin.orgnih.gov Various strategies have been developed to broaden its antimicrobial spectrum and enhance its efficacy.
Chemical and Physical Modifications for Broadened Spectrum
Modifying the this compound molecule through chemical or physical means can alter its properties and improve its ability to target and disrupt Gram-negative bacteria.
Chemical Modifications: Chemical modifications can involve altering the charge, hydrophobicity, or specific amino acid groups of this compound to enhance its interaction with bacterial cell walls and membranes. nih.gov For example, conjugating lysozyme with hydrophobic carriers can help it penetrate and disrupt bacterial membranes. researchgate.net Studies have shown that modifying lysozyme with organic acids like caffeic acid and p-coumaric acid can enhance its inhibitory effect on Gram-negative bacteria, although this may sometimes reduce activity against Gram-positive bacteria. mdpi.com
Physical Modifications: Physical treatments can also induce conformational changes in this compound, leading to improved antibacterial activity, particularly against Gram-negative bacteria. frontiersin.orgpan.olsztyn.plscispace.com High-pressure treatment is one such physical method that can permeabilize the outer membrane of bacteria, making them more susceptible to lysozyme. pan.olsztyn.pl The formation of polymeric forms of lysozyme through modification techniques, such as membrane techniques like ultrafiltration, has been shown to broaden its antibacterial spectrum to include Gram-negative bacteria like Pseudomonas fluorescens and Proteus mirabilis. pan.olsztyn.plscispace.comejpau.media.pl Denaturation of lysozyme through heat or chemical agents can also expose hydrophobic residues, contributing to non-enzymatic antimicrobial properties effective against both Gram-positive and Gram-negative bacteria. frontiersin.org
Synergistic Interactions with Other Antimicrobial Agents
Combining this compound with other antimicrobial agents can lead to synergistic effects, where the combined activity is greater than the sum of their individual activities, thereby broadening the spectrum and increasing efficacy. nih.govejpau.media.plphysiology.org
Combinations with Chelating Agents and Organic Acids: Substances that can disrupt the outer membrane of Gram-negative bacteria, such as EDTA (a chelating agent) or certain organic acids, can act synergistically with this compound. pan.olsztyn.plredalyc.org Mixtures of lysozyme with organic acids like malic acid and succinic acid have shown synergistic effects against Listeria monocytogenes. redalyc.org
Combinations with Other Antimicrobial Peptides and Proteins: this compound can exhibit synergistic interactions with other naturally occurring antimicrobial peptides and proteins found in innate immune systems, such as lactoferrin and secretory leukocyte protease inhibitor (SLPI). physiology.orgnih.gov Studies have shown that combinations of lysozyme with lactoferrin and SLPI can lead to greater killing of bacteria. physiology.org
Combinations with Chitosan (B1678972) and Chitooligosaccharides: Chitosan and its derivatives, chitooligosaccharides (COS), have shown synergistic effects with this compound, particularly against Gram-negative bacteria. mdpi.comresearchgate.net The combination of COS and lysozyme was found to be more effective against E. coli and P. fluorescens than when used alone. researchgate.net Immobilization of lysozyme on chitosan nanoparticles has also been shown to enhance its antibacterial activity against various bacteria, including P. aeruginosa, K. pneumoniae, E. coli, and S. aureus. mdpi.comresearchgate.net
Combinations with Antibiotics: Synergistic combinations of lysozyme with antibiotics are being explored to combat drug-resistant bacterial infections. creative-enzymes.com Studies have demonstrated that combining lysozyme with certain antibiotics can enhance treatment efficacy by weakening bacterial defenses. creative-enzymes.com For example, lysozyme in combination with liposomal gentamicin (B1671437) showed enhanced antibiofilm activity against Pseudomonas aeruginosa. encyclopedia.pub
Enzyme Immobilization and Stability Enhancement of this compound
Various immobilization techniques have been employed for this compound, including covalent bonding, adsorption, and encapsulation. tandfonline.com Covalent bonding involves forming a chemical link between lysozyme and the support material, while adsorption relies on surface interactions like electrostatic, ionic, and hydrophobic forces. tandfonline.comtandfonline.com Encapsulation involves trapping the enzyme within a material matrix. tandfonline.com
Research has demonstrated that immobilization can significantly enhance the thermal stability of this compound. mdpi.comresearchgate.netrsc.org For instance, lysozyme conjugated onto single-walled carbon nanotubes showed improved thermal stability, retaining a higher percentage of its initial activity after incubation at elevated temperatures compared to free lysozyme. rsc.org Similarly, lysozyme immobilized on chitosan nanoparticles exhibited better thermal stability and reusability. mdpi.comresearchgate.net Immobilization can also increase the pH stability of lysozyme, allowing it to maintain activity over a broader pH range. rsc.org The enhanced stability of immobilized lysozyme is often attributed to a decrease in protein structure mobility and an increase in rigidity, which protects the enzyme from denaturation. rsc.org While immobilization can sometimes lead to a reduction in enzymatic activity due to steric hindrance, it significantly extends the half-life and bioactivity of this compound, making it more suitable for continuous or repeated use in industrial and biotechnological processes. tandfonline.comtandfonline.com
Polymeric Matrix Encapsulation
Encapsulation within polymeric matrices is a strategy employed to stabilize this compound and control its release for targeted applications mdpi.commdpi.com. This technique involves incorporating the active protein into solid polymer structures, such as microspheres or nanofibers mdpi.commdpi.com. Biopolymers, particularly polysaccharides like chitosan and sodium alginate, are frequently used as matrix materials due to their biocompatibility, biodegradability, and low cost mdpi.commdpi.com.
Research has explored the encapsulation of this compound in various polymeric systems. For instance, studies have demonstrated the successful encapsulation of lysozyme into poly (vinylpyrrolidone)/Eudragit RS100 polymer nanofibers using electrospinning, achieving high encapsulation efficiency and preserving enzyme activity mdpi.com. These fibrous membranes showed sustained protein release mdpi.com. Another approach involves the use of novel hydrophilic multiblock copolymers, which allow for encapsulation at lower temperatures, potentially benefiting thermolabile proteins like lysozyme rug.nl. Encapsulation within such polymers has shown continuous release kinetics and maintenance of enzymatic activity over extended periods rug.nl.
Data from studies on polymeric encapsulation of lysozyme highlight key parameters:
| Polymer Type | Encapsulation Method | Encapsulation Efficiency (%) | Activity Preservation (%) | Release Profile | Source |
| Poly (vinylpyrrolidone)/Eudragit | Electrospinning | High | 96.1 | Sustained | mdpi.com |
| PCL-PEG multiblock copolymer | Hot-melt extrusion | Not specified | Fully maintained | Continuous | rug.nl |
| Chitosan and Sodium Alginate | Various | High | Maintained/Improved | Controlled (often) | mdpi.com |
| Poly (D, L-lactic-co-caprolactone) | Not specified | Up to 80 | Significant effect noted | pH-dependent release | d-nb.info |
These findings indicate that polymeric encapsulation is a promising method for stabilizing this compound and controlling its release for various applications.
Nanomaterial-Based Delivery Systems
Nanomaterial-based delivery systems offer advantages for this compound, including enhanced stability, improved delivery to target sites, and potential for sustained release researchgate.netresearchgate.netfrontiersin.org. Various nanomaterials have been investigated for this purpose.
Studies have explored the use of polymeric nanoparticles, such as those made from polystyrene, functionalized with cationic groups to enhance interaction with bacterial membranes and improve lysozyme delivery into bacteria researchgate.net. Lysozyme conjugated to cationic polystyrene nanoparticles demonstrated higher antibacterial activity against Micrococcus lysodeikticus compared to free lysozyme researchgate.net. Silica (B1680970) nanopollens with hair-like structures have also been designed to mimic bacterial pili, aiming to enhance adhesion to Gram-negative bacteria and facilitate lysozyme delivery researchgate.net. Lysozyme-loaded silica nanopollens showed prolonged release and effective antibacterial activity against E. coli researchgate.net.
Hydrogels and nanofilms are other nanomaterial platforms used for lysozyme delivery, particularly in applications like wound management frontiersin.org. These systems can provide sustained release, protect lysozyme from degradation, and maintain a moist environment conducive to healing frontiersin.org. Layered double hydroxide (B78521) (LDH) nanosheets coated with lysozyme have been shown to be actively taken up by plant cells, facilitating the delivery of nucleic acids researchgate.net.
Recent research also highlights the development of protein-based nanoparticles using lysozyme in combination with other molecules like fructose (B13574) and hydrophobic drugs acs.org. These nanoparticles, around 150 nm in size, have demonstrated stability and potential for delivering multiple drugs acs.org.
Table illustrating examples of nanomaterial-based lysozyme delivery systems:
| Nanomaterial Type | Functionality/Modification | Target (if specified) | Observed Effect | Source |
| Cationic Polystyrene Nanoparticles | Cationic functionalization | Micrococcus lysodeikticus | Increased antibacterial activity | researchgate.net |
| Silica Nanopollens | Hair-like structures | E. coli (Gram-negative) | Enhanced adhesion and delivery, prolonged antibacterial activity | researchgate.net |
| Hydrogels | Various polymers | Wound sites | Sustained release, protection from degradation, moisture maintenance | frontiersin.org |
| Nanofilms | Engineered thickness | Not specified | Controlled dosage and release rate, high loading capacity | frontiersin.org |
| Lysozyme-coated LDH nanosheets | Lysozyme coating | Plant cells (roots, leaves) | Enhanced uptake and delivery of nucleic acids | researchgate.net |
| Lysozyme-based protein nanoparticles | Combined with fructose/drugs | Not specified (in abstract) | Stabilized particles, potential for multi-drug delivery | acs.org |
These examples demonstrate the diverse approaches in utilizing nanomaterials to improve the delivery and efficacy of this compound in various non-clinical contexts.
Applications in Non-Human Biological Systems
This compound plays significant roles and finds practical applications in biological systems outside of human medicine, particularly in veterinary science, aquaculture, and food preservation.
Use in Veterinary Science and Aquaculture
This compound is recognized for its potential as an alternative antimicrobial agent in animal farming, including poultry, livestock, and aquaculture, due to its effects on animal health and growth researchgate.netbioseutica.com. Its natural antimicrobial properties make it a valuable component in feed additives researchgate.netbioseutica.com.
In veterinary science, lysozyme hydrochloride is used in animal health applications to provide antimicrobial protection and help restore microbiological balance bioseutica.com. Lysozyme-based feed additives have been developed for specific applications in poultry, swine, and aquaculture operations bioseutica.com. These additives aim to improve animal health and well-being, potentially reducing mortality and increasing yield through enhanced immunity, nutrient absorption, and gut health bioseutica.com.
In aquaculture, lysozyme is present in various tissues and fluids of most fish species and plays an important role in innate immunity against bacterial infections nih.govcabidigitallibrary.orgscielo.br. Both c-type and g-type lysozymes have been identified in fish and are considered important biomarkers for evaluating immune and stress status cabidigitallibrary.orgscielo.br. Dietary supplementation with lysozyme has been shown to improve hematological indices in fish and increase survival rates when challenged with certain bacterial pathogens nih.gov. For instance, dietary lysozyme improved haematological parameters in rainbow trout fingerlings and increased the survival rate of carp (B13450389) infected with Edwardsiella tarda when administered as conjugates nih.gov. Lysozyme is also considered a potential feed additive to reduce aquaculture diseases and minimize antibiotic use nih.gov.
Studies in shrimp have revealed the importance of c-type lysozyme in regulating bacterial communities in the hemolymph, particularly Gram-negative bacteria researchgate.net. The absence of lysozyme in shrimp has been linked to increased bacterial load and mortality researchgate.net.
Summary of this compound applications in Veterinary Science and Aquaculture:
| Application Area | Specific Use | Observed Benefits | Target Organisms (Examples) | Source |
| Veterinary Science | Feed additive | Antimicrobial protection, improved gut health, enhanced immunity, reduced mortality | Poultry, Swine | researchgate.netbioseutica.com |
| Aquaculture | Feed additive, Immune status biomarker | Improved hematological indices, increased survival against bacterial pathogens | Fish (e.g., Rainbow Trout, Carp), Shrimp | nih.govcabidigitallibrary.orgscielo.brnih.govresearchgate.net |
| General Animal Health | Antimicrobial protection, Microbiological balance | Improved health and well-being, increased yield | Various animal species | bioseutica.com |
These applications highlight the role of this compound in supporting animal health and potentially reducing reliance on traditional antibiotics in agricultural settings.
Role in Food Preservation Systems (excluding human dosage)
This compound is utilized as a natural antimicrobial agent in food preservation systems to extend shelf life and prevent spoilage caused by bacteria, particularly Gram-positive species nih.govnih.govnih.govredalyc.orgscielo.brresearchgate.net. Its ability to hydrolyze peptidoglycans in bacterial cell walls is the basis of its preservative action nih.govwikipedia.orgproteopedia.org.
Lysozyme is commercially applied in certain food products, notably in the dairy industry. It is commonly used in hard cheeses to inhibit the growth of Clostridium tyrobutyricum spores, which can cause late blowing by producing butyric acid redalyc.orgscielo.br. Lysozyme serves as a nitrate (B79036) replacer in some cheeses for this purpose redalyc.org.
Beyond cheese, lysozyme, often in hydrochloride form, is used to preserve a variety of foods, including vegetables, tofu salad, potatoes, fresh fruits, semidry cheeses, and seafood products like fish cakes, bacon, and sausages scielo.br. It is applied directly to or coated on the surface of food items to prevent the growth of detrimental microbes nih.gov.
While lysozyme is primarily effective against Gram-positive bacteria, its activity against Gram-negative bacteria is weaker due to the presence of an outer membrane nih.gov. To enhance its efficacy against a broader spectrum of bacteria in food systems, lysozyme is often used in combination with other antimicrobial agents or preservation methods redalyc.orgscielo.br. Research is ongoing to explore synergistic effects with other compounds to improve its activity against resistant Gram-negative bacteria in products like meat scielo.br.
The use of lysozyme as a food preservative is recognized by regulatory bodies, with organizations like the World Health Organization (WHO) allowing its use in various food items, including sushi, Chinese noodles, and cheese researchgate.net.
Key applications of this compound in food preservation:
| Food Product Category | Specific Application | Target Microorganisms (Examples) | Source |
| Dairy Products | Inhibition of Clostridium tyrobutyricum in cheese | Spore-forming bacteria | redalyc.orgscielo.br |
| Various Foods | General preservation (direct addition or coating) | Gram-positive bacteria (primarily) | scielo.brnih.gov |
| Meat and Meat Products | Preservation (often in combination with other agents) | Gram-positive and partially Gram-negative bacteria | redalyc.orgscielo.br |
Lysozyme's role as a natural and effective antimicrobial agent contributes to extending the shelf life and ensuring the safety of various food products.
This compound as a Research Tool in Molecular Biology
This compound is a fundamental tool in molecular biology, particularly for its role in the lysis of bacterial cells.
Bacterial Cell Lysis for Nucleic Acid and Protein Extraction
One of the primary uses of this compound in molecular biology is to facilitate the extraction of nucleic acids (DNA and RNA) and proteins from bacterial cells nih.govneb.compromega.combiosearchtech.comvwr.comsigmaaldrich.comstellarscientific.com. The enzyme's ability to hydrolyze the peptidoglycan layer of the bacterial cell wall is crucial for disrupting the cell structure and releasing intracellular contents wikipedia.orgproteopedia.orgneb.compromega.com.
Lysozyme treatment is a common step in protocols for isolating genomic DNA and plasmids from bacteria neb.compromega.com. It is particularly effective for lysing Gram-positive bacteria due to their thick peptidoglycan layer nih.govwikipedia.orgproteopedia.orgpromega.com. While Gram-negative bacteria have an outer membrane that provides additional protection, lysozyme can still be used, often in conjunction with other methods like chemical treatments or mechanical disruption, to achieve lysis nih.govneb.compromega.comvwr.com. Specialized lysozyme preparations with enhanced activity are available for improved lysis of both Gram-positive and Gram-negative bacteria biosearchtech.comvwr.com.
In protein extraction, lysozyme is used to break down the cell wall, allowing for the release of soluble proteins from the cytoplasm and periplasm wikipedia.orgsigmaaldrich.comstellarscientific.com. This enzymatic lysis method is often preferred as it can be milder than mechanical methods, helping to preserve protein function vwr.com. Protocols for bacterial protein extraction frequently incorporate a lysozyme treatment step stellarscientific.com.
The use of lysozyme in bacterial lysis is a well-established technique in molecular biology laboratories. It is a key component in many commercial DNA and protein extraction kits promega.combiosearchtech.com. The efficiency of lysis can sometimes be improved by optimizing incubation times, temperatures, and the concentration of lysozyme used neb.com.
Summary of this compound's role in bacterial cell lysis:
| Application Area | Purpose of Lysis | Target Bacteria (Primary) | Synergistic Methods (Often Used) | Source |
| Nucleic Acid Extraction | Release of DNA and RNA | Gram-positive | Chemical lysis, mechanical disruption | nih.govneb.compromega.combiosearchtech.com |
| Protein Extraction | Release of intracellular proteins | Gram-positive/Gram-negative | Chemical lysis | vwr.comsigmaaldrich.comstellarscientific.com |
This compound remains an indispensable enzyme in molecular biology workflows requiring the disruption of bacterial cell walls for downstream analysis.
Q & A
Q. What are the standard enzymatic assays for quantifying Lysozyme C activity, and how are they validated?
this compound’s hydrolytic activity is typically measured using chromogenic substrates (e.g., Micrococcus lysodeikticus cell wall suspension) at pH 6.0–9.0 . A turbidimetric assay monitors the decrease in optical density (OD₅₄₀) as peptidoglycan is cleaved. Validation includes calibrating substrate concentration (0.6–0.7 OD₅₄₀) and ensuring linearity of reaction kinetics. For reproducibility, replicate measurements and positive controls (e.g., purified lysozyme) are essential. Activity units are defined as the amount of enzyme causing a 0.001 OD decrease per minute at 25°C .
Q. How should researchers design in vivo studies to evaluate this compound’s antimicrobial efficacy in animal models?
Key considerations include:
- Infection Model : Use pathogen challenges (e.g., E. coli K88 in weaning pigs at 2 × 10⁹ CFU/mL) to mimic natural infections .
- Dosage : Optimize lysozyme concentration (e.g., 0.1% dietary supplementation in pigs) against controls (antibiotics/no treatment) .
- Outcome Metrics : Measure growth performance (weight gain), nutrient digestibility (fecal analysis), and intestinal health (microbiota via 16S rRNA sequencing, histopathology) .
Q. What are the primary structural features of this compound critical for its bacteriolytic function?
this compound is a 15 kDa protein with 129 amino acids, four disulfide bridges, and an active site that binds peptidoglycan. The catalytic mechanism involves Glu35 (proton donor) and Asp52 (stabilizing oxyanion intermediate) cleaving β(1→4) glycosidic bonds. Structural validation via X-ray crystallography (e.g., PDB entries for human lysozyme) confirms substrate-binding residues .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on this compound’s indirect immunomodulatory mechanisms?
Contradictions in mechanisms (e.g., macrophage activation vs. direct bacteriolysis) require:
- Cell-Specific Knockout Models : Use CRISPR/Cas9 to delete lysozyme in macrophages or epithelial cells .
- Multi-Omics Integration : Pair transcriptomics (e.g., phagocytosis-related genes) with metabolomics (e.g., altered lipid mediators) in lysozyme-treated animals .
- Dose-Response Studies : Compare low-dose (immunomodulatory) vs. high-dose (direct lytic) effects in vitro .
Q. What experimental designs optimize this compound stability in biotherapeutic formulations?
Use factorial designs (e.g., Plackett-Burman) to test variables:
- pH (4–7) , temperature (4–37°C) , and excipients (e.g., glycine, NaCl) .
- Output Metrics : Solubility (UV-Vis), aggregation (dynamic light scattering), and activity (turbidimetric assay).
- Statistical Validation : Two-tailed t-tests for variable significance (p < 0.05) and response surface modeling .
Q. How can this compound’s role in controlled-release systems be assessed for food or drug delivery?
- Matrix Optimization : Use cellulose-based materials with carboxymethyl cellulose (≥4%) for lysozyme binding. Characterize release kinetics via Fickian diffusion models and calculate apparent diffusion coefficients (3.19 × 10⁻¹⁶–6.69 × 10⁻¹⁴ m²/s) .
- Environmental Factors : Test pH (4–7), ionic strength (0.2–2 M NaCl), and temperature (4–23°C) impacts on release profiles .
Q. What methodologies detect this compound polymorphisms in non-model species, and how are they validated?
- Primer Design : Target conserved regions (e.g., exon 2 of LYZ) with cross-species alignment tools (e.g., BLAST) .
- Validation : Sanger sequencing of PCR products, followed by functional assays (e.g., antimicrobial activity of variant proteins) .
Methodological & Data Analysis Questions
Q. How should researchers statistically validate synergistic effects of this compound with other antimicrobial agents?
Use chi-square tests (χ² > 18.5, df = 1, p < 0.001) to compare observed vs. expected mortality rates (e.g., in Aedes aegypti larvae treated with lysozyme + avermectins) . Calculate synergy ratios and dose-reduction indices.
Q. What techniques assess this compound’s conformational stability under inhibitory conditions (e.g., amyloid formation)?
Q. How can structural intermediates of this compound during substrate release be characterized?
Employ time-resolved X-ray crystallography or cryo-EM to capture transient states (e.g., chitotriose-bound human lysozyme at 1.5 Å resolution) . Molecular dynamics simulations (50–100 ns trajectories) can predict substrate dissociation pathways.
Ethical & Reporting Standards
Q. What are the essential elements for reporting this compound studies in peer-reviewed journals?
- Methods : Specify enzyme sources (e.g., Sigma L6876), EC number (3.2.1.17), and statistical tests .
- Ethics : Include animal care committee approvals (e.g., Dankook University DK-2-1839) and human subject protocols .
- Data Availability : Deposit structural data in public repositories (e.g., RCSB PDB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
